Performic acid (PFA, CAS 107-32-4) is the simplest and most reactive peroxycarboxylic acid, characterized by an exceptionally high oxidation potential that surpasses both baseline hydrogen peroxide and peracetic acid (PAA). Primarily generated in situ due to its highly reactive and unstable nature, PFA is utilized across industrial sectors as a potent oxygen carrier for the epoxidation of unsaturated fatty acids and as a high-performance, residue-free antimicrobial agent. In procurement and process design, PFA is selected when baseline oxidants like PAA or sodium hypochlorite fail to meet stringent kinetic requirements, struggle with resistant spore-forming biofilms, or generate unacceptable toxic residuals that complicate downstream environmental compliance [1].
While peracetic acid (PAA) and sodium hypochlorite are common off-the-shelf alternatives, substituting them for performic acid often results in process bottlenecks and compliance failures in demanding environments. PAA exhibits significantly slower reaction kinetics, requiring larger contact chambers, higher dosing concentrations, and longer batch times to achieve equivalent microbial log-reductions [2]. Furthermore, in halide-rich or saline wastewaters, PAA unexpectedly drives the formation of iodinated and brominated disinfection byproducts, creating a critical regulatory liability [1]. Chlorine-based substitutes inherently generate toxic chlorinated organics. Consequently, buyers must specify PFA systems when rapid auto-decay, zero toxic residue, and ultra-fast oxidation kinetics are non-negotiable process constraints.
Bench-scale evaluations across multiple water resource recovery facilities demonstrate that PFA requires a fraction of the exposure time and concentration compared to PAA and sodium hypochlorite (SH). To achieve a 2-log10 reduction of E. coli, the required Integral-CT (ICT) for PFA ranges from 1.0 to 3.6 mg·min/L. In stark contrast, PAA requires an ICT of 8.2 to 21.0 mg·min/L, and SH requires up to 22.0 mg·min/L under identical secondary effluent conditions [1].
| Evidence Dimension | Integral-CT (ICT) required for 2-log10 E. coli reduction |
| Target Compound Data | 1.0 – 3.6 mg·min/L |
| Comparator Or Baseline | PAA (8.2 – 21.0 mg·min/L) and Sodium Hypochlorite (0.6 – 22.0 mg·min/L) |
| Quantified Difference | Up to 80% reduction in required CT exposure compared to PAA |
| Conditions | Secondary effluent wastewater bench tests across six facilities |
Allows facilities to achieve stringent microbiological compliance with significantly lower chemical dosing and smaller contact basins, optimizing capital and operational expenditures.
In halide-containing (bromide/iodide) wastewaters, traditional oxidants pose severe DBP risks. During 24-hour disinfection of saline wastewater, PAA surprisingly produces higher total DBP concentrations than chlorine, incorporating ~25% iodine into iodinated trihalomethanes (I-THMs). Performic acid, however, successfully controls all tested DBPs. PFA oxidizes halides 4–5 times faster than PAA to their hypohalous acids, but crucially, it further oxidizes HOI/IO⁻ to inert iodate (IO3⁻), completely mitigating iodinated DBP formation [1].
| Evidence Dimension | Iodinated DBP formation potential in saline wastewater |
| Target Compound Data | Complete mitigation (rapid oxidation of HOI to inert IO3⁻) |
| Comparator Or Baseline | PAA (~25% iodine incorporation into toxic I-THMs) |
| Quantified Difference | PFA prevents I-THM formation entirely compared to high yields with PAA |
| Conditions | 24h disinfection of saline wastewater ([Cl–]=400 mM, [Br–]=500 μM,[I–]=0.3 μM) |
Essential for procurement in coastal wastewater, ballast water treatment, and industrial desalination, where strict DBP discharge limits prohibit the use of PAA or chlorine.
The environmental persistence of a disinfectant dictates the need for costly downstream quenching processes. In full-scale municipal wastewater studies, PFA exhibited a first-order decay constant of 0.031 min⁻¹. This is more than four times faster than the decay rate of PAA (0.007 min⁻¹) under the same conditions. Because PFA decomposes rapidly into harmless water, oxygen, and carbon dioxide, its residual footprint is negligible [1].
| Evidence Dimension | First-order decay constant in secondary effluent |
| Target Compound Data | 0.031 min⁻¹ |
| Comparator Or Baseline | PAA (0.007 min⁻¹) |
| Quantified Difference | >4.4x faster decomposition rate for PFA |
| Conditions | Full-scale and laboratory wastewater treatment studies |
Eliminates the requirement for chemical quenching (e.g., sodium bisulfite dosing) prior to environmental discharge, streamlining the treatment workflow.
In food and dairy processing, resistant spore-forming bacteria such as Clostridium tyrobutyricum cause severe product spoilage. Efficacy tests against 30 isolated clostridia strains demonstrated that PFA at 120 mg/L completely eliminated 26 out of 30 strains within a 5–10 minute contact time at room temperature. Conversely, a significantly higher dose of PAA (220 mg/L) only eliminated 6 out of the 30 strains under identical conditions, proving PFA's superior oxidative disruption of tough spore coats[1].
| Evidence Dimension | Elimination of resistant Clostridia strains |
| Target Compound Data | 26 out of 30 strains eliminated at 120 mg/L |
| Comparator Or Baseline | PAA (only 6 out of 30 strains eliminated at 220 mg/L) |
| Quantified Difference | 4.3x higher strain elimination success using nearly half the chemical dose |
| Conditions | 5–10 min contact time at 20 °C against dairy/slurry isolated Clostridia |
Provides dairy and food-beverage manufacturers with a reliable sanitation intervention that prevents costly cheese blowing and product recalls where standard PAA protocols fail.
Directly leveraging its ultra-low ICT requirements and rapid decay kinetics, PFA is a highly justified selection for facilities with limited contact chamber volumes or strict residual toxicity limits, replacing PAA and chlorine without requiring dechlorination infrastructure [1].
Due to its distinct chemical ability to rapidly oxidize iodide to inert iodate rather than forming toxic iodinated trihalomethanes (I-THMs), PFA is the mandate-compliant alternative to PAA in marine and high-halide industrial water treatment [2].
Utilizing its proven sporicidal efficacy, in situ PFA generation systems are procured for cold-temperature sanitation of vats and piping to eradicate resistant Clostridium spores that survive standard PAA treatments, preventing late-blowing defects in cheese[3].
In the synthesis of epoxidized oleic acid and palm stearin, PFA is selected over PAA as the active oxygen carrier due to its faster reaction rates, which accelerate epoxide ring formation and reduce thermal degradation during batch processing [4].